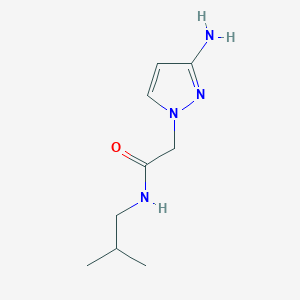

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide is a chemical compound with the molecular formula C8H14N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-isobutylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be carried out using alkyl or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

- 2-(3-Amino-1H-pyrazol-1-yl)acetamide

- 3-(3-Chloro-1H-pyrazol-1-yl)pyridine

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide is unique due to its specific structural features, such as the presence of the isobutyl group and the acetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

The primary action of this compound is related to its role as an inhibitor of specific kinases, particularly Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are crucial in various cellular processes, including cell proliferation, migration, and apoptosis. Inhibition of ROCK activity can lead to significant therapeutic effects in several conditions such as cardiovascular diseases, cancer, and central nervous system disorders .

Biological Activity Overview

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that inhibition of ROCK can suppress tumor growth and metastasis. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

- Cardiovascular Effects : The inhibition of Rho-kinase has been associated with vasodilation and reduced blood pressure, making it a candidate for treating hypertension and related cardiovascular conditions .

- Neurological Implications : Research indicates that ROCK inhibitors may protect against neuronal degeneration and improve recovery post-injury by enhancing neuroprotective pathways .

Case Studies

- In Vitro Studies : A study evaluated the effects of similar pyrazole-based compounds on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with EC50 values around 33 nM for specific kinase targets .

- Animal Models : In vivo studies involving animal models of ischemic stroke demonstrated that ROCK inhibition led to reduced infarct size and improved neurological outcomes, suggesting potential for clinical application in stroke management .

- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of ROCK inhibitors in patients with chronic obstructive pulmonary disease (COPD) and other inflammatory conditions, showing promising preliminary results .

Data Table: Summary of Biological Activities

Eigenschaften

Molekularformel |

C9H16N4O |

|---|---|

Molekulargewicht |

196.25 g/mol |

IUPAC-Name |

2-(3-aminopyrazol-1-yl)-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C9H16N4O/c1-7(2)5-11-9(14)6-13-4-3-8(10)12-13/h3-4,7H,5-6H2,1-2H3,(H2,10,12)(H,11,14) |

InChI-Schlüssel |

SVQJDBXOIBVMEG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC(=O)CN1C=CC(=N1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.